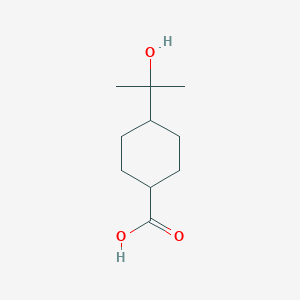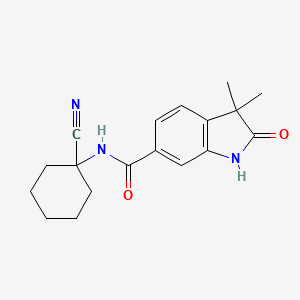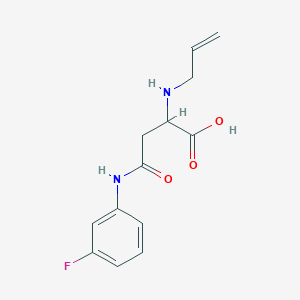
2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid” is an organic compound containing functional groups such as carboxylic acid, amine, and allyl group. The presence of these functional groups suggests that this compound may participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amine, and allyl group would significantly influence its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group could participate in esterification or acid-base reactions, while the amine group could undergo reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid and amine would likely make it polar and potentially soluble in water .科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid often explores their synthesis and characterization. For instance, the development and analysis of novel derivatives like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) highlight the compound's structural intricacies and potential for further chemical exploration (Ashfaq et al., 2021). These studies underscore the importance of understanding molecular structures for the development of new chemical entities with potential applications in various fields.
Analytical Applications
Compounds with similar structures have been utilized in developing sensitive analytical methods. For example, the creation of an effective ELISA for the determination of fenthion, employing haptens like 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, showcases the utility of these compounds in enhancing analytical accuracy and sensitivity in detecting agricultural chemicals (Zhang et al., 2008).
Fluorescent Probes and Protein Studies
Fluorescent amino acids, such as those genetically encoded in organisms, represent another area of application. Techniques enabling the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites allow for detailed studies of protein structure, dynamics, and interactions, demonstrating the potential of fluorescent derivatives for biochemical and cellular studies (Summerer et al., 2006).
Molecular Interactions and Stability
Investigations into the properties of related compounds, such as their ability to recognize and interact with other molecules, underline the relevance of these chemicals in studying molecular interactions. For instance, self-assembled aggregates of fluoroalkylated compounds demonstrate selective recognition capabilities, offering insights into molecular transport mechanisms and the design of molecular recognition systems (Sawada et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h2-5,7,11,15H,1,6,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSIZINZLSEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2708766.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
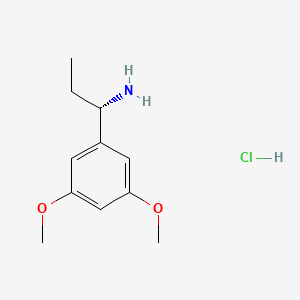
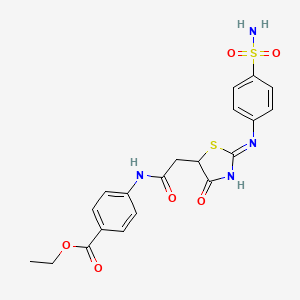
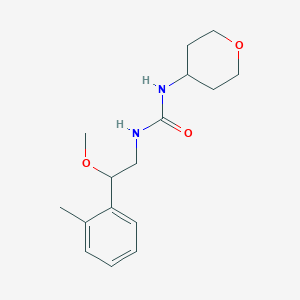
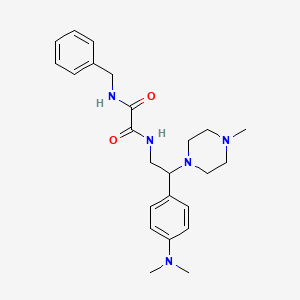


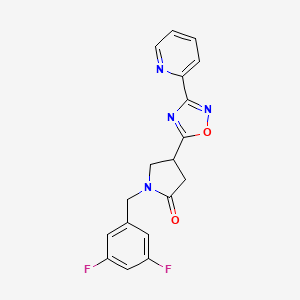
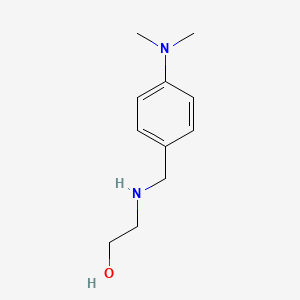
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
